

GPR35: A Promising Therapeutic Target for Neurodegenerative Diseases

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The G protein-coupled receptor 35 (GPR35) is emerging as a significant, yet complex, therapeutic target for a range of neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[1][2] Initially an orphan receptor, GPR35 is now known to be activated by various endogenous and synthetic ligands, playing a crucial role in modulating neuroinflammation, oxidative stress, and neuronal apoptosis.[3][4] This guide provides a comprehensive overview of GPR35's function in the central nervous system (CNS), its signaling pathways, and the experimental methodologies used to investigate its therapeutic potential.

Core Concepts and Therapeutic Rationale

GPR35 is a class A rhodopsin-like GPCR expressed in various regions of the CNS, including the hippocampus, spinal cord, and dorsal root ganglia, as well as on immune cells like microglia and infiltrating monocytes/macrophages.[5] Its involvement in both pro- and anti-inflammatory pathways makes it a nuanced target. The therapeutic rationale for targeting GPR35 in neurodegenerative diseases hinges on its ability to mitigate key pathological processes:

 Neuroinflammation: GPR35 activation has been shown to suppress neuroinflammatory responses. For instance, the agonist kynurenic acid (KYNA) can inhibit microglial activation and the subsequent release of pro-inflammatory cytokines. This is particularly relevant in



conditions like Parkinson's and Alzheimer's disease, where chronic neuroinflammation contributes significantly to neuronal death.

- Oxidative Stress: GPR35 signaling can alleviate oxidative stress, a common feature of neurodegenerative disorders. Activation of GPR35 by KYNA has been demonstrated to reduce the production of reactive oxygen species (ROS) and protect against mitochondrial dysfunction.
- Neuronal Apoptosis: By modulating inflammatory and oxidative stress pathways, GPR35
 activation can ultimately inhibit neuronal apoptosis. Studies have shown that GPR35
 agonists can protect dopaminergic neurons in models of Parkinson's disease.

GPR35 Ligands in Preclinical Research

A variety of agonists and antagonists have been utilized to probe the function of GPR35 in the context of neurodegenerative diseases. However, it is crucial to note the significant species-specific differences in ligand potency and selectivity, which presents a challenge for translational research.

Table 1: Quantitative Data for GPR35 Agonists



Agonist	Model System	Concentration/ Dose	Observed Effect	Citation
Kynurenic Acid (KYNA)	BV-2 microglia	100 μΜ	Inhibition of LPS- induced inflammatory response and oxidative stress.	
Kynurenic Acid (KYNA)	Mouse model of Parkinson's Disease	10 mg/kg	Neuroprotective and anti- inflammatory effects.	
Pamoic Acid	Mouse model of stroke	Not specified	Neuroprotective effect, reduction of infarct size.	
Zaprinast	Rat hippocampal slices	1-10 μΜ	Reduction in the frequency of spontaneous action potentials.	
Amlexanox	Rat hippocampal slices	3 μΜ	Reduction in the frequency of spontaneous action potentials.	
Dicumarol	Rat hippocampal slices	50-100 μΜ	Reduction in the frequency of spontaneous action potentials.	

Table 2: Quantitative Data for GPR35 Antagonists



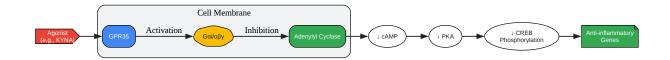
Antagonist	Model System	Concentration	Observed Effect	Citation
ML145	Rat hippocampal slices	1 μΜ	Increased frequency of spontaneous action potentials and reduction of zaprinast's inhibitory effect.	
CID2745687	Mouse cultured astrocytes	3 μΜ	Prevention of KYNA's effect on FRSK-induced cAMP production.	

GPR35 Signaling Pathways

GPR35 signals through multiple downstream pathways, often in a ligand- and cell-type-specific manner. The primary signaling cascades involve $G\alpha i/o$, $G\alpha 13$, and β -arrestin-2.

Gαi/o-Mediated Anti-Inflammatory Pathway

Activation of GPR35 can lead to the coupling of $G\alpha i/o$ proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the anti-inflammatory and neuroprotective effects of GPR35 activation.



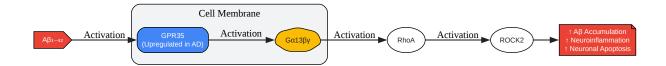
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Caption: GPR35 Gai/o-mediated anti-inflammatory signaling pathway.



Gα13 and RhoA/ROCK2 Pro-Pathogenic Pathway in Alzheimer's Disease

In the context of Alzheimer's disease, increased GPR35 expression has been linked to propathogenic effects. This is thought to be mediated through G α 13 and the subsequent activation of the RhoA/ROCK2 pathway, which can exacerbate A β accumulation, neuroinflammation, and neuronal apoptosis.



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Caption: GPR35 G α 13-mediated pro-pathogenic signaling in Alzheimer's.

β-Arrestin-2 Mediated Signaling

Upon agonist binding, GPR35 can also recruit β -arrestin-2, leading to receptor internalization and desensitization. β -arrestin-2 can also act as a scaffold for other signaling proteins, potentially activating pathways like ERK1/2, which can have diverse cellular effects.



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Caption: GPR35 β-arrestin-2 mediated signaling and internalization.



Key Experimental Protocols

Investigating the therapeutic potential of GPR35 in neurodegenerative diseases involves a combination of in vitro and in vivo experimental models.

In Vitro Model: GPR35-Mediated Anti-Inflammatory Effects in BV-2 Microglia

This protocol is designed to assess the anti-inflammatory effects of GPR35 agonists in a microglial cell line.

- 1. Cell Culture and Treatment:
- Culture BV-2 microglial cells in appropriate media (e.g., DMEM with 10% FBS).
- Seed cells in multi-well plates at a suitable density.
- Pre-treat cells with a GPR35 agonist (e.g., 100 μM KYNA) for 1 hour.
- Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 μg/mL) for a specified duration (e.g., 24 hours).
- 2. Assessment of Inflammatory Markers:
- RT-qPCR: Measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and inducible nitric oxide synthase (iNOS).
- ELISA: Quantify the protein levels of secreted cytokines in the cell culture supernatant.
- Western Blot: Analyze the protein expression of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, IκBα).
- 3. Measurement of Oxidative Stress:
- Use fluorescent probes (e.g., DCFH-DA) to measure intracellular reactive oxygen species (ROS) production via flow cytometry or fluorescence microscopy.
- 4. GPR35 Knockdown (for target validation):
- Transfect BV-2 cells with GPR35-specific siRNA or shRNA to confirm that the observed antiinflammatory effects are GPR35-dependent.



In Vivo Model: MPTP-Induced Parkinson's Disease in Mice

This protocol outlines the use of a neurotoxin-induced mouse model of Parkinson's disease to evaluate the neuroprotective effects of GPR35 modulation.

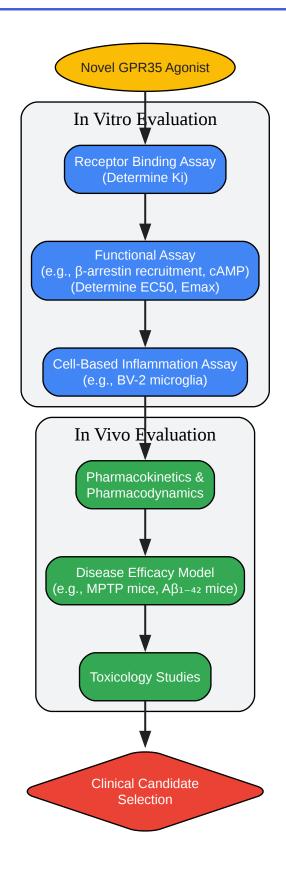
- 1. Animal Model Induction:
- Use adult male C57BL/6 mice.
- Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., 30 mg/kg/day for 5 consecutive days) to induce dopaminergic neurodegeneration.
- 2. Drug Administration:
- Administer the GPR35 agonist (e.g., KYNA, 10 mg/kg) or vehicle control to the mice, starting before or concurrently with MPTP administration and continuing for the duration of the experiment.
- 3. Behavioral Analysis:
- Perform motor function tests such as the rotarod test, pole test, and open-field test to assess motor coordination and activity.
- 4. Immunohistochemistry and Neurochemical Analysis:
- At the end of the study, sacrifice the animals and collect brain tissue.
- Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.
- Analyze the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
- 5. Assessment of Neuroinflammation:
- Perform immunohistochemistry or immunofluorescence for microglial (lba1) and astrocyte (GFAP) markers in the substantia nigra to assess the extent of gliosis.
- Measure the levels of pro-inflammatory cytokines in brain tissue homogenates using ELISA or multiplex assays.



Experimental Workflow: Investigating a Novel GPR35 Agonist

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GPR35 agonist for neurodegenerative diseases.





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Caption: Preclinical workflow for a novel GPR35 agonist.



Future Directions and Conclusion

GPR35 represents a compelling target for the development of novel therapeutics for neurodegenerative diseases. Its role at the intersection of neuroinflammation, oxidative stress, and neuronal survival positions it as a key modulator of disease progression. However, significant challenges remain, particularly concerning the species-specific pharmacology of GPR35 ligands. Future research should focus on:

- Developing species-specific tool compounds: The generation of potent and selective GPR35
 agonists and antagonists for rodent models is crucial for robust preclinical validation.
- Elucidating the role of GPR35 in different cell types: Understanding the specific functions of GPR35 in neurons, microglia, astrocytes, and infiltrating immune cells will be critical for designing targeted therapies.
- Investigating the therapeutic potential of biased agonism: Ligands that selectively activate either G protein-dependent or β-arrestin-dependent pathways could offer improved therapeutic profiles with fewer side effects.
- Exploring the gut-brain axis: GPR35 is highly expressed in the gastrointestinal tract and influences gut microbiota, which are increasingly implicated in neurodegenerative diseases.
 Targeting gut-resident GPR35 may offer a novel therapeutic strategy.

In conclusion, while the therapeutic landscape of neurodegenerative diseases remains challenging, the growing body of evidence supporting the role of GPR35 in these conditions provides a promising avenue for future drug discovery and development. A deeper understanding of its complex biology and the development of improved pharmacological tools will be essential to unlock the full therapeutic potential of targeting GPR35.

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